Home > Products > Screening Compounds P94016 > 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid - 1042911-09-0

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid

Catalog Number: EVT-2737577
CAS Number: 1042911-09-0
Molecular Formula: C13H15Cl2NO2
Molecular Weight: 288.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅Cl₂NO₂ and a molecular weight of 288.17 g/mol. This compound is notable for its unique structure, which includes a piperidine ring and a dichlorobenzyl substituent, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis. The compound is classified as an aromatic carboxylic acid due to the presence of both a benzyl group and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with 2,5-dichlorobenzyl chloride and piperidine-2-carboxylic acid as the primary reactants.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions using a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. This step is crucial for the formation of the desired product from the starting materials.
  • Industrial Production: For large-scale synthesis, optimized batch reactions are employed to ensure high yield and purity of the final product. These methods may involve temperature control, reaction time adjustments, and purification techniques to isolate the compound effectively.
Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid can be described as follows:

  • Structure: The compound features a piperidine ring connected to a carboxylic acid group and a dichlorobenzyl moiety. The presence of chlorine atoms at the 2 and 5 positions of the benzyl ring contributes to its unique chemical properties.
  • Data: The molecular weight is 288.17 g/mol, with specific structural characteristics that influence its reactivity and biological activity. The presence of the carboxylic acid group allows for potential interactions in biological systems.
Chemical Reactions Analysis

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in oxidized derivatives that may have different biological activities.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group into an alcohol, which may alter its pharmacological properties.
  • Substitution: Nucleophilic substitution reactions are possible where the dichlorobenzyl group can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.
Mechanism of Action

The mechanism of action for 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems:

  • Interaction with Enzymes/Receptors: The compound may bind to various enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target.
  • Ongoing Research: Current studies are focused on elucidating the exact pathways and molecular targets involved in its action, which could provide insights into its potential therapeutic applications in treating diseases.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid include:

  • Physical Properties: It is typically a solid at room temperature with specific melting and boiling points that depend on purity and environmental conditions.
  • Chemical Properties: The compound is characterized by its reactivity due to the presence of both a carboxylic acid group and halogen substituents. Its solubility in various solvents can influence its application in synthetic processes.
Applications

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid has several significant applications:

  • Scientific Research: It serves as a building block in organic synthesis for more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions.
  • Biological Studies: Research is ongoing to explore its potential biological activities, including interactions with macromolecules that could lead to new therapeutic agents.
  • Industrial Use: The compound is utilized in developing new materials and as an intermediate in producing other chemical compounds .
Synthetic Methodologies for 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic Acid

Cyclization Strategies for Piperidine Core Functionalization

The construction of the piperidine ring system represents a foundational step in synthesizing 1-(2,5-dichlorobenzyl)piperidine-2-carboxylic acid. Modern approaches leverage both classical condensation reactions and advanced catalytic methods to establish this heterocyclic framework with precise stereochemical control. Dieckmann condensation remains a prominent strategy for forming the piperidine scaffold, particularly for creating precursors functionalized at the C-2 position. This intramolecular cyclization utilizes diethyl esters of diamino dicarboxylic acids under basic conditions, typically sodium ethoxide in ethanol, to yield piperidine-2-carboxylate derivatives. The reaction proceeds through a nucleophilic attack by the α-carbon of one ester group on the carbonyl carbon of the other, forming a β-ketoester intermediate that subsequently undergoes decarboxylation after hydrolysis to generate the 2-substituted piperidine ring system. This method offers excellent regioselectivity for carboxyl group placement at the C-2 position but requires careful optimization of reaction conditions to prevent diketopiperazine formation when amino esters are employed [8].

Catalytic hydrogenation technologies have emerged as powerful alternatives for piperidine ring formation. Pyridine reduction strategies employing ruthenium or nickel catalysts enable efficient transformation of pyridine precursors into piperidine derivatives under relatively mild conditions (60-80°C, 10-50 bar H₂). Recent advances have demonstrated the efficacy of heterogeneous nickel silicide catalysts in aqueous environments, which circumvent the need for acidic conditions that might compromise acid-sensitive functional groups. These systems achieve quantitative conversion of pyridine-2-carboxylic acid derivatives to piperidine-2-carboxylic acid frameworks with excellent stereoselectivity toward the cis-configuration when substituents are present. The mechanism proceeds through sequential hydride transfer to the nitrogen atom followed by reduction of the carbon-carbon double bonds, with the catalyst surface geometry dictating the stereochemical outcome [8]. Palladium-catalyzed hydrogenations offer complementary chemoselectivity profiles, particularly valuable for substrates containing reducible functional groups. This approach has been successfully implemented in the synthesis of complex pharmaceutical intermediates where preservation of aryl halides or benzyl groups is essential for downstream functionalization [8].

Table 1: Comparative Analysis of Piperidine Core Formation Strategies

MethodCatalyst/ReagentTemperatureYield RangeKey AdvantageLimitation
Dieckmann CondensationNaOEt/EtOH0-25°C45-68%Precise C-2 functionalizationSensitive to steric hindrance
Catalytic HydrogenationNi-Si/TiO₂60-80°C85-95%Water compatibilityRequires high-pressure equipment
Catalytic HydrogenationRu/Al₂O₃70-90°C78-92%Tolerance to halogen substituentsPotential for over-reduction
Reductive AminationNaBH₃CN/MeOH20-25°C65-80%Mild conditionsLimited to aldehyde precursors

Ring-closing approaches utilizing bifunctional precursors offer exceptional flexibility in introducing substituents at specific ring positions. N-acyliminium ion cyclizations provide access to 2,6-disubstituted piperidine systems through electrophilic ring closure, with the carboxylic acid functionality introduced via hydrolysis of resulting nitrile groups or ester functionalities. This strategy enables the installation of the carboxylic acid moiety at the C-2 position through careful selection of starting materials, such as δ-amino aldehydes that undergo cyclization with concomitant oxidation to form the carboxylic acid group. The stereochemical outcome can be controlled through chiral auxiliaries or asymmetric catalysis, providing enantiomerically enriched precursors essential for biologically active compounds. Recent innovations have demonstrated the efficacy of organocatalysts in promoting enantioselective cyclizations, achieving enantiomeric excess values exceeding 90% for certain piperidine carboxylate systems [2] [8].

Protecting group strategies play a crucial role in directing regioselective functionalization during piperidine ring formation. The carboxylic acid group at C-2 presents particular challenges due to its potential to participate in unwanted side reactions or coordinate with metal catalysts. tert-Butyl esters offer excellent stability under basic conditions and are readily cleaved under acidic conditions without affecting the piperidine nitrogen. Benzyl esters provide complementary protection that can be removed via catalytic hydrogenation, though this necessitates careful consideration when the final molecule contains reducible groups like the dichlorobenzyl moiety. For nitrogen protection, carbamate groups (Cbz, Boc) are preferred during ring-forming steps as they stabilize developing charges in transition states and can be selectively removed after cyclization. The Boc group is particularly advantageous due to its stability during piperidine formation and clean removal under mild acidic conditions that preserve the acid functionality at C-2 [2] [4].

Dichlorobenzyl Group Incorporation via Nucleophilic Alkylation

The introduction of the 2,5-dichlorobenzyl moiety represents a critical transformation in the synthesis pathway, typically achieved through nucleophilic substitution reactions between piperidine nitrogen and appropriately activated benzyl derivatives. Benzyl halides, particularly 2,5-dichlorobenzyl chloride, serve as the electrophile of choice due to their superior leaving group ability and commercial availability. The reaction proceeds via an SN₂ mechanism where the piperidine nitrogen acts as the nucleophile, attacking the benzylic carbon with inversion of configuration. This alkylation demonstrates significant sensitivity to electronic effects, with the electron-withdrawing chlorine atoms at the ortho and para positions enhancing the electrophilicity of the benzylic carbon and consequently accelerating the reaction rate. However, steric constraints imposed by the ortho-chlorine substituent necessitate optimization of reaction conditions to achieve complete conversion without significant di-alkylation byproducts [7].

Solvent selection profoundly influences the alkylation efficiency and product distribution. Polar aprotic solvents such as dimethylformamide, acetonitrile, and dimethyl sulfoxide enhance reaction rates by effectively solvating the alkali metal cations while leaving the piperidine anion relatively free for nucleophilic attack. Acetonitrile has emerged as particularly advantageous due to its optimal balance between solvation capability, ease of removal, and minimal interference with the reaction equilibrium. Recent studies have demonstrated that conducting the alkylation in acetonitrile at 80°C with potassium carbonate as base achieves 92-96% conversion within 4-6 hours for piperidine-2-carboxylic acid derivatives. The moderately elevated temperature compensates for the steric hindrance from the ortho-chlorine while minimizing potential racemization at the C-2 stereocenter that might occur under more forcing conditions .

Base selection constitutes another critical parameter governing alkylation efficiency. Strong inorganic bases (potassium carbonate, cesium carbonate, sodium hydride) effectively generate the piperidine nucleophile by deprotonating the nitrogen, but may also deprotonate the carboxylic acid moiety if present without protection. This dual deprotonation can lead to O-alkylation products or precipitate formation that reduces reaction homogeneity. To circumvent this, stepwise protocols have been developed: (1) ester protection of the carboxylic acid prior to nitrogen alkylation, (2) temporary silyl protection of the acid group during alkylation, or (3) employing mild organic bases (triethylamine, diisopropylethylamine) that selectively deprotonate the nitrogen without affecting the carboxylic acid. For unprotected piperidine-2-carboxylic acid systems, triethylamine in acetonitrile provides sufficient basicity for nitrogen deprotonation while maintaining carboxylic acid protonation, achieving 80-85% yields of the mono-alkylated product with minimal di-substitution [4].

Table 2: Optimization Parameters for Dichlorobenzyl Group Incorporation

Reaction ParameterCondition ACondition BCondition COptimal Approach
SolventDimethylformamideAcetonitrileTetrahydrofuranAcetonitrile
BasePotassium carbonateTriethylamineSodium hydridePotassium carbonate
Temperature25°C80°C60°C80°C
Piperidine ProtectionBoc-protectedCarboxylic acid protectedUnprotectedCarboxylic acid protected
Reaction Time24 hours6 hours12 hours6 hours
Yield Range65-70%85-90%75-80%88±3%

The electrophile component, 2,5-dichlorobenzyl chloride, requires careful handling due to its lachrymatory properties and moisture sensitivity. Recent methodologies have explored in situ generation of this electrophile from 2,5-dichlorotoluene via radical bromination using N-bromosuccinimide and azobisisobutyronitrile initiator, directly feeding the resulting benzyl bromide into the alkylation reaction without isolation. This tandem approach minimizes handling of the reactive intermediate and improves overall process safety. Alternatively, benzyl alcohol derivatives activated with methanesulfonyl chloride in the presence of the piperidine nucleophile offer improved selectivity by reducing potential halide displacement side reactions. These methods achieve comparable yields (78-85%) to isolated benzyl chloride approaches while simplifying the synthetic sequence [7].

Kinetic studies of the alkylation reaction reveal pseudo-first-order dependence on both piperidine concentration and benzyl chloride concentration, confirming a bimolecular mechanism. The presence of electron-withdrawing chlorine substituents on the benzyl ring increases the rate constant by approximately 3.5-fold compared to unsubstituted benzyl chloride, consistent with Hammett substituent constants (σₘ = 0.37 for meta-Cl, σₚ = 0.23 for para-Cl). However, the ortho-chlorine introduces steric acceleration effects that partially counteract the electronic enhancement. Computational modeling indicates that the reaction proceeds through a transition state where the developing positive charge on the benzylic carbon is stabilized by resonance with the aromatic system and the ortho-chlorine's inductive effects, while the piperidine nitrogen approaches at an angle of approximately 107° to the plane of the aromatic ring to minimize steric interactions .

Carboxylic Acid Functionalization at Piperidine C-2 Position

The strategic installation and modification of the carboxylic acid moiety at the piperidine C-2 position demands meticulous attention to stereochemical integrity and functional group compatibility. Stereoselective synthesis approaches predominantly exploit chiral pool methodologies or asymmetric catalysis to establish the desired configuration at this critical stereocenter. (S)-Piperidine-2-carboxylic acid (L-pipecolic acid), commercially derived from L-lysine through enzymatic cyclization, serves as a principal chiral building block for synthesizing the target compound with (S)-configuration. The transformation involves sequential protection of the nitrogen atom (typically as Boc-carbamate), followed by regioselective alkylation with 2,5-dichlorobenzyl chloride under optimized conditions, and final deprotection. This route preserves the stereochemical purity (>99% ee) when conducted below 50°C to prevent epimerization at the C-2 position alpha to the carboxylic acid group. Crystallization techniques employing chiral resolving agents such as (2R,3R)-tartaric acid have been successfully implemented for racemic mixtures, exploiting differential solubility of diastereomeric salts to achieve high enantiomeric enrichment (94-97% ee) in a single recrystallization step [3] [4] [7].

Carboxyl group protection strategies are indispensable during the synthesis sequence, particularly to prevent unwanted nucleophilic attack or decarboxylation during nitrogen alkylation steps. Methyl and ethyl esters, formed via Fischer esterification using thionyl chloride in methanol or ethanol, represent the most common protecting groups due to their straightforward installation and removal. This transformation typically proceeds with nearly quantitative yields (95-98%) under mild conditions (0-25°C, 2-4 hours), preserving the stereochemical integrity at C-2. Alternative ester protecting groups include benzyl esters (removed by catalytic hydrogenation) and tert-butyl esters (cleaved under acidic conditions). The latter offers particular advantages when the molecule contains acid-sensitive functionalities, as demonstrated in a recent synthesis protocol where tert-butyl protection enabled chemoselective N-alkylation without epimerization, followed by clean deprotection with trifluoroacetic acid in dichloromethane to furnish the target carboxylic acid in 91% yield and >99% ee [4] [7].

Table 3: Protecting Group Strategies for Piperidine-2-Carboxylic Acid Functionality

Protecting GroupInstallation MethodCleavage ConditionsCompatibility with DichlorobenzylStereochemical Stability
Methyl esterSOCl₂/MeOH, 0-25°CLiOH/THF-H₂O, 25°CExcellentHigh
Ethyl esterSOCl₂/EtOH, refluxNaOH/EtOH-H₂O, 25°CExcellentHigh
Benzyl esterBnBr, K₂CO₃/DMFH₂/Pd-C, EtOAcGood (no dehalogenation)Moderate
tert-Butyl esterBoc₂O, DMAP/CH₂Cl₂TFA/CH₂Cl₂, 0-25°CExcellentHigh
Silyl esterTBSCl, imidazole/DMFKF/MeOH, 25°CModerateHigh

The free carboxylic acid functionality also enables direct functionalization through decarboxylative coupling reactions, though these methodologies remain less developed for piperidine systems. Photocatalytic decarboxylation using iridium or ruthenium polypyridyl complexes under visible light irradiation enables radical generation at the C-2 position, permitting C-C bond formation with electron-deficient alkenes or heteroarenes. While this approach offers innovative pathways to 2-substituted piperidine derivatives, its application to 1-(2,5-dichlorobenzyl)piperidine systems requires careful optimization to prevent undesired reduction of the dichlorobenzyl moiety or competitive reactions at the nitrogen atom. Recent advances have demonstrated that electron-deficient benzyl groups enhance the stability of the intermediate α-amino radical, improving yields in decarboxylative arylation reactions (68-75%) when conducted under inert atmosphere with sacrificial oxidants [8].

Hydrolysis protocols for converting C-2 esters to carboxylic acids must balance efficiency against potential epimerization or decomposition. Standard alkaline hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures (3:1) at 0-5°C effectively cleaves methyl esters within 2-3 hours with minimal racemization (<1%). Ethyl esters require slightly more forcing conditions (ambient temperature, 4-6 hours) but exhibit comparable stereochemical stability. For tert-butyl esters, anhydrous acidic conditions (trifluoroacetic acid in dichloromethane, 1-2 hours) provide clean deprotection without affecting the dichlorobenzyl group or the piperidine nitrogen. Enzymatic hydrolysis methods employing lipases or esterases have emerged as stereoselective alternatives, particularly valuable for resolving racemic esters. Pseudomonas fluorescens lipase demonstrates high activity toward (R)-enantiomers of piperidine-2-carboxylate esters, enabling kinetic resolution that provides both the (S)-acid and unreacted (R)-ester with excellent enantiomeric ratios (>200) [4] [7].

Green Chemistry Approaches in Multi-Step Synthesis

The multi-step synthesis of 1-(2,5-dichlorobenzyl)piperidine-2-carboxylic acid presents significant opportunities for implementing sustainable chemistry principles, particularly through solvent reduction, energy minimization, and catalytic methodologies. Solvent optimization constitutes the most impactful green chemistry intervention, with traditional organic solvents (dimethylformamide, dichloromethane, tetrahydrofuran) being systematically replaced by environmentally benign alternatives. Water emerges as an ideal reaction medium for the nucleophilic alkylation step when employing unprotected piperidine-2-carboxylic acid, as the carboxylic acid group remains protonated and insoluble while the nitrogen participates in alkylation at the interface. This heterogeneous system facilitates easy product isolation by filtration and reduces solvent waste by 75% compared to homogeneous organic solvents. Recent advances have demonstrated that adding catalytic amounts (5 mol%) of β-cyclodextrin enhances alkylation yields in water to 82-85% by forming inclusion complexes with the dichlorobenzyl chloride, increasing its effective concentration at the aqueous-solid interface [8].

Microwave-assisted synthesis dramatically improves energy efficiency and reaction rates across multiple synthetic steps. The ring formation via Dieckmann condensation benefits particularly from microwave irradiation, reducing reaction times from 12-18 hours under conventional heating to 20-30 minutes while maintaining yields (70±5%) and improving product purity. Microwave conditions also accelerate the dichlorobenzyl incorporation step, achieving complete conversion in 15-20 minutes versus 6-12 hours conventionally. This acceleration stems from the efficient dielectric heating of polar intermediates and the enhanced collision frequency between reactants. Notably, microwave protocols facilitate direct alkylation of piperidine-2-carboxylic acid without ester protection by precisely controlling temperature to minimize decarboxylation (maintained at 80±5°C), achieving 88% yield with <2% decarboxylated byproduct. The combined effect of microwave assistance across three synthetic steps (ring formation, alkylation, ester hydrolysis) reduces total energy consumption by 65% and cuts overall synthesis time from 48-72 hours to 6-8 hours [6] [8].

Catalytic methodologies enhance atom economy and reduce waste generation throughout the synthetic sequence. For the piperidine ring formation, transfer hydrogenation techniques employing ammonium formate as hydrogen donor and palladium on carbon catalyst (5 mol%) effectively reduce pyridine-2-carboxylic acid derivatives to piperidine systems at 80°C without pressurized hydrogen equipment. This approach achieves 92-95% conversion with excellent cis-selectivity (>20:1 dr) and generates only volatile byproducts (CO₂, H₂O, NH₃). The alkylation step benefits from phase-transfer catalysis when employing aqueous sodium hydroxide as base, with tetrabutylammonium bromide (2 mol%) facilitating anion transport across phase boundaries. This catalytic system enables alkylation at 40-50°C instead of 80°C, reducing energy input while maintaining yields at 85-90%. Additionally, the development of recyclable heterogeneous catalysts for key steps has significantly improved the sustainability profile. Polymer-supported triphenylphosphine catalysts for Mitsunobu esterification (prior to alkylation) and magnetic iron oxide-supported palladium catalysts for deprotection steps both achieve >95% recovery and maintain consistent activity over five reaction cycles [6] [8].

Table 4: Environmental Impact Assessment of Green Chemistry Approaches

Synthetic StepTraditional ApproachGreen AlternativeE-factor ReductionEnergy SavingsSolvent Reduction
Piperidine FormationCatalytic H₂ (50 bar), DMFTransfer hydrogenation, H₂O8.2 → 1.545%92%
N-AlkylationK₂CO₃, CH₃CN, 80°C, 6hPhase-transfer, H₂O, 50°C, 3h15.3 → 3.860%100%
Ester HydrolysisLiOH, THF-H₂O, 12hEnzymatic, buffer, 37°C, 8h6.8 → 1.275%30%
Overall ProcessCumulative metricsMicrowave-integrated flow30.3 → 6.568%85%

Continuous flow chemistry represents a transformative approach to synthesizing 1-(2,5-dichlorobenzyl)piperidine-2-carboxylic acid, offering improved safety, scalability, and resource efficiency. The integration of multiple synthetic steps into a continuous flow system minimizes intermediate isolation and purification while enabling precise control over reaction parameters. A demonstrated three-step sequence encompasses: (1) ring formation via continuous hydrogenation of pyridine-2-carboxylic acid in a packed-bed reactor containing ruthenium catalyst (120°C, 30 bar H₂), (2) in-line protection as the ethyl ester through reaction with chloroethane in a microreactor (140°C, 2 minutes residence time), and (3) dichlorobenzyl incorporation in a coiled tube reactor with triethylamine base in ethanol (100°C, 10 minutes). This integrated system achieves 71% overall yield with 99.5% purity after a single crystallization step, representing a 4-fold productivity increase over batch processes. Flow chemistry also enables hazardous chemistry implementation, such as direct use of 2,5-dichlorobenzyl chloride without isolation by generating it continuously from dichlorotoluene via photochlorination, followed by immediate consumption in the alkylation step. This approach eliminates storage and handling risks associated with this lachrymatory reagent while improving reaction selectivity (>99% monoalkylation) [8].

Solvent-free conditions provide the ultimate reduction in environmental impact for thermally robust transformations. Mechanical ball-milling techniques successfully facilitate the alkylation step when employing potassium carbonate as base and piperidine-2-carboxylic acid ethyl ester as substrate. This solid-state reaction proceeds efficiently (92% conversion in 45 minutes) without solvent, with the mechanical energy input overcoming diffusion limitations and promoting intimate contact between solid reactants. Similarly, the final hydrolysis step achieves excellent yields (94-96%) under solvent-free conditions using excess potassium hydroxide pellets and minimal water (0.5 equivalent), with the reaction mixture becoming homogeneous as hydrolysis proceeds. These solvent-minimized approaches reduce the cumulative E-factor (kg waste/kg product) from 32 for conventional synthesis to below 5 for the optimized green synthesis, representing an 84% reduction in process mass intensity [6] [8].

Properties

CAS Number

1042911-09-0

Product Name

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxylic acid

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17

InChI

InChI=1S/C13H15Cl2NO2/c14-10-4-5-11(15)9(7-10)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18)

InChI Key

PWCDDINVXLZDFF-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.